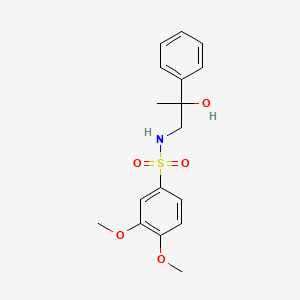

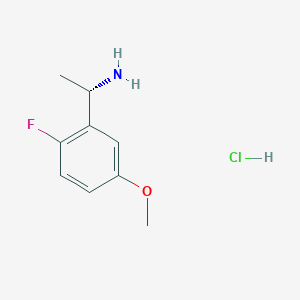

N-(2-hydroxy-2-phenylpropyl)-3,4-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-phenylpropyl)-3,4-dimethoxybenzenesulfonamide, also known as HPPD inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of plastoquinone and vitamin E in plants.

Applications De Recherche Scientifique

Structure-Activity Relationship in Cancer Therapeutics

N-(2-hydroxy-2-phenylpropyl)-3,4-dimethoxybenzenesulfonamide derivatives have been explored for their potential in cancer therapeutics, particularly through the inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway. These studies involve the modification of the chemical structure to optimize pharmacological properties, aiming to improve water solubility and bioavailability for effective tumor growth antagonism in animal cancer models (Mun et al., 2012).

Antitumor Activity and Drug Development

Investigations into the antitumor effects of specific sulfonamide analogs, such as KCN1, reveal their capability to inhibit cell growth and induce cell cycle arrest in vitro in human pancreatic cancer cells. These findings are supported by in vivo studies showing anticancer efficacy in mouse models of pancreatic cancer, providing a basis for the future development of these compounds as therapeutic agents (Wang et al., 2012).

Mechanistic Insights into Drug Action

Research into the mode of action of sulfonamides, including derivatives of this compound, provides valuable insights into their biochemical interactions. Studies highlight the structural and gene expression relationships of antitumor sulfonamides, shedding light on the pharmacophores and drug-sensitive cellular pathways crucial for their anticancer activity. Such insights are crucial for the design of targeted therapies with improved efficacy and selectivity (Owa et al., 2002).

Computational and Synthetic Chemistry Approaches

The synthesis and characterization of new sulfonamide molecules, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, demonstrate the importance of computational and synthetic chemistry in understanding and enhancing the properties of these compounds. Computational studies, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, provide a deeper understanding of the structural, electronic, and interaction properties of sulfonamides, facilitating the development of more effective and selective therapeutic agents (Murthy et al., 2018).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S/c1-17(19,13-7-5-4-6-8-13)12-18-24(20,21)14-9-10-15(22-2)16(11-14)23-3/h4-11,18-19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVSLMMNWTWGKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)